molecular formula C12H24OSi B11944500 Tert-butyl(cyclohex-1-en-1-yloxy)dimethylsilane

Tert-butyl(cyclohex-1-en-1-yloxy)dimethylsilane

Cat. No.: B11944500
M. Wt: 212.40 g/mol
InChI Key: MTSFVPAQNMMQDY-UHFFFAOYSA-N
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Description

Tert-butyl(cyclohex-1-en-1-yloxy)dimethylsilane is an organosilicon compound with the molecular formula C₁₂H₂₄OSi. It is characterized by the presence of a tert-butyl group, a cyclohexene ring, and a dimethylsilane group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl(cyclohex-1-en-1-yloxy)dimethylsilane can be synthesized through the reaction of cyclohex-1-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(cyclohex-1-en-1-yloxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, silanes, and various substituted organosilicon compounds .

Scientific Research Applications

Tert-butyl(cyclohex-1-en-1-yloxy)dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.

    Biology: The compound is utilized in the synthesis of biologically active molecules.

    Medicine: It plays a role in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(cyclohex-1-en-1-yloxy)dimethylsilane involves its ability to act as a protecting group, preventing unwanted reactions of functional groups during chemical synthesis. The molecular targets include hydroxyl and amino groups, and the pathways involve the formation of stable silyl ethers and amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

tert-butyl-(cyclohexen-1-yloxy)-dimethylsilane

InChI

InChI=1S/C12H24OSi/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11/h9H,6-8,10H2,1-5H3

InChI Key

MTSFVPAQNMMQDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CCCCC1

Origin of Product

United States

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